NO Production Inhibition: Larixinol vs. In-Class Spirobiflavonoids and Quercetin
Larixinol demonstrates quantifiable and dose-dependent inhibition of LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages. Its potency is distinct from both its structural isomers and common flavonoid comparators. [1]
| Evidence Dimension | Inhibition of LPS-induced NO production (IC50) |
|---|---|
| Target Compound Data | 60.0 µg/mL (approx. 110.6 µM) |
| Comparator Or Baseline | Quercetin (positive control): 10.5 µM; Yuccalechin B (spirobiflavonoid isomer): > 100 µg/mL; Yuccalechin C (spirobiflavonoid isomer): > 100 µg/mL |
| Quantified Difference | Larixinol is 10.5-fold less potent than quercetin in molar terms, but exhibits measurable activity where other spirobiflavonoid isomers show no inhibition up to 100 µg/mL. |
| Conditions | RAW 264.7 murine macrophage cell line, LPS (1 µg/mL) stimulation, 24h incubation, Griess reagent assay |
Why This Matters
Larixinol provides a structurally novel, moderate-potency tool compound for anti-inflammatory research, where the spirobiflavonoid scaffold offers a distinct structure-activity relationship (SAR) not achievable with simple flavonols like quercetin, and its activity differentiates it from inactive stereoisomers.
- [1] Yong-Li Li, Xian-Wen Yang, Su-Mei Li, et al. Two New Spirobiflavonoids from Abies chensiensis with Moderate NO Production Inhibitory Activity. Planta Medica. 2009, 75(14):1534-1537. DOI: 10.1055/s-0029-1185746. PMID: 19499503 View Source
